4-(4-Trifluoromethylphenyl)benzylchloride
Description
4-(4-Trifluoromethylphenyl)benzylchloride is an organic compound with the molecular formula C14H10ClF3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl chloride moiety.
Properties
IUPAC Name |
1-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNBTUSBSPHZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466618 | |
| Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454464-38-1 | |
| Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethylphenyl)benzylchloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(4-Trifluoromethylphenyl)benzylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylphenyl)benzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl chloride group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include toluene derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-(4-Trifluoromethylphenyl)benzylchloride serves as an essential intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in creating complex molecules that are crucial in pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving 4-(4-Trifluoromethylphenyl)benzylchloride
| Reaction Type | Description | Outcome |
|---|---|---|
| Suzuki Coupling | Coupling with aryl boronic acids | Formation of biaryl compounds |
| Heck Reaction | Coupling with alkenes | Synthesis of substituted alkenes |
| Nucleophilic Substitution | Reaction with nucleophiles | Production of various derivatives |
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer potential of compounds derived from 4-(4-Trifluoromethylphenyl)benzylchloride. Research indicates that derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) cells. The trifluoromethyl group is believed to enhance metabolic stability and bioactivity.
Case Study: Anticancer Effects on MCF-7 Cells
- Objective : Evaluate the cytotoxic effects of synthesized derivatives.
- Methodology : MTT assay to determine cell viability.
- Key Findings : Several derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents.
Material Science
Polymer Chemistry
In polymer science, 4-(4-Trifluoromethylphenyl)benzylchloride can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials.
Table 2: Properties of Polymers Modified with 4-(4-Trifluoromethylphenyl)benzylchloride
| Property | Standard Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Chemical Resistance | Moderate | High |
| Mechanical Strength | Standard | Enhanced |
Agricultural Applications
Herbicidal Activity
Research has indicated that compounds derived from 4-(4-Trifluoromethylphenyl)benzylchloride possess herbicidal properties. The trifluoromethyl group contributes to the herbicidal effectiveness by altering the compound's interaction with plant metabolism.
Case Study: Herbicidal Efficacy
- Objective : Assess the herbicidal activity against common weeds.
- Methodology : Field trials comparing treated vs. untreated plots.
- Key Findings : Significant reduction in weed growth observed in treated areas, indicating potential for agricultural use.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylchloride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins by forming stable interactions with their active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)phenol
Uniqueness
4-(4-Trifluoromethylphenyl)benzylchloride is unique due to the presence of both a trifluoromethyl group and a benzyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions .
Biological Activity
4-(4-Trifluoromethylphenyl)benzylchloride, also known by its chemical identifier 454464-38-1, is a compound that has gained attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of the benzyl chloride moiety allows for various nucleophilic substitution reactions, making it versatile in synthetic organic chemistry.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to benzylchloride derivatives. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In one study, compounds derived from benzyl chloride exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 2.13 to 4.10 µM, indicating significant growth inhibition compared to standard treatments .
Mutagenicity and Carcinogenicity
The mutagenic potential of compounds similar to 4-(4-Trifluoromethylphenyl)benzylchloride has been evaluated through various assays. A study reported that benzyl chloride was active in the Salmonella/microsome assay and other short-term tests for carcinogenicity, suggesting a potential risk associated with exposure to this compound . The results indicated that while certain derivatives showed biological activity, their implications for human health require careful consideration.
Antimicrobial Activity
Research into the antimicrobial properties of related compounds has revealed that certain derivatives can effectively target bacterial strains. For example, some fluorinated compounds have demonstrated activity against multidrug-resistant strains of bacteria, indicating that modifications in chemical structure can enhance antimicrobial efficacy .
The mechanisms by which 4-(4-Trifluoromethylphenyl)benzylchloride exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in modulating interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and bacterial resistance.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
